molecular formula C10H7N5 B372676 1-pyridin-2-yltriazolo[4,5-c]pyridine

1-pyridin-2-yltriazolo[4,5-c]pyridine

Cat. No.: B372676
M. Wt: 197.2g/mol
InChI Key: QPCYALMMYISOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-yltriazolo[4,5-c]pyridine is a nitrogen-rich heterocyclic compound belonging to the fused triazolopyridine family. This complex bicyclic structure features a triazole ring annulated with a pyridine ring, further functionalized with a pyridin-2-yl substituent . This specific architecture makes it a valuable scaffold in various research fields, particularly in medicinal chemistry and chemical biology. Researchers utilize this compound as a key precursor or intermediate in the synthesis of more complex molecules. Its structural motifs are commonly investigated for developing potential pharmacologically active compounds, given the known importance of both the triazole and pyridine rings in drug discovery . The compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H7N5

Molecular Weight

197.2g/mol

IUPAC Name

1-pyridin-2-yltriazolo[4,5-c]pyridine

InChI

InChI=1S/C10H7N5/c1-2-5-12-10(3-1)15-9-4-6-11-7-8(9)13-14-15/h1-7H

InChI Key

QPCYALMMYISOSP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2

Canonical SMILES

C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-2-yltriazolo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate azide under thermal or microwave conditions. The reaction typically proceeds through a cycloaddition mechanism, forming the triazole ring fused to the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-pyridin-2-yltriazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction may produce partially or fully reduced derivatives .

Scientific Research Applications

1-pyridin-2-yltriazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-pyridin-2-yltriazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-pyridin-2-yltriazolo[4,5-c]pyridine can be contextualized by comparing it to structurally related compounds, primarily imidazo[4,5-c]pyridines, imidazo[4,5-b]pyridines, and other triazolo derivatives. Below is a detailed analysis:

Antiviral Activity

  • Imidazo[4,5-c]pyridine Derivatives : Compounds like BPIP (5-[4-bromobenzyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) exhibit potent activity against the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV), with EC50 values as low as 30–40 nM and 0.004 µM, respectively . These molecules inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp) or viral entry mechanisms.
  • Triazolo[4,5-c]pyridine Analogs : While antiviral data for this compound are unavailable, structurally related triazolo compounds (e.g., 3-(2-phenylethyl)triazolo[4,5-c]pyridine) are documented but lack explicit activity profiles . The triazole ring may enhance metabolic stability compared to imidazole-based analogs, though this requires validation.

Kinase Inhibition and Selectivity

  • Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine : Scaffold-hopping studies reveal that 3H-imidazo[4,5-b]pyridines (e.g., compound 10 ) exhibit superior selectivity for tyrosine kinase 2 (TYK2) over JAK1 compared to imidazo[4,5-c]pyridine derivatives (e.g., compound 11 ). For instance, matched-pair comparisons show a 21-fold improvement in JAK1/TYK2 selectivity for the [4,5-b] scaffold . This highlights the critical role of ring substitution patterns in kinase selectivity.
  • Triazolo[4,5-c]pyridine: The replacement of imidazole with triazole in the core structure could alter ATP-binding pocket interactions due to differences in hydrogen-bonding capacity and electron distribution. No direct kinase inhibition data are available for the target compound, but its pyridin-2-yl substituent may mimic the pharmacophores of kinase inhibitors like I-BET151, which utilize hydrophobic interactions with BRD4 .

Antimicrobial and Antitubercular Activity

  • Imidazo[4,5-c]pyridines : Derivatives such as compounds 48a–c demonstrate 91–95% inhibition of Mycobacterium tuberculosis at 250 µg/mL, comparable to rifampicin . Substituents like chloromethyl or methyl groups at the 2-position enhance activity, as seen in 2-chloromethylimidazo[4,5-c]pyridine .
  • However, the triazole ring’s stability under physiological conditions may improve bioavailability compared to imidazole-based compounds, which often suffer from rapid metabolism .

Key Data Tables

Table 1: Comparative Bioactivity of Selected Analogous Compounds

Compound Target/Activity EC50/IC50 Selectivity Index (SI) Reference
BPIP BVDV/HCV Replication 30–40 nM N/A
Imidazo[4,5-c]pyridine 48a M. tuberculosis Inhibition 94% at 250 µg/mL N/A
3H-Imidazo[4,5-b]pyridine 10 TYK2 Inhibition (pIC50) 8.2 21-fold (JAK1/TYK2)

Table 2: Structural and Physicochemical Comparison

Property This compound Imidazo[4,5-c]pyridine Imidazo[4,5-b]pyridine
Core Ring System Triazolo[4,5-c]pyridine Imidazo[4,5-c]pyridine Imidazo[4,5-b]pyridine
Key Substituents Pyridin-2-yl at 1-position Variable at 1-, 2-, 4- Variable at 3-, 4-, 7-
Metabolic Stability Likely high (triazole ring) Moderate Moderate to high
Selectivity Trends Undetermined Broad kinase activity TYK2-selective

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